molecular formula C13H12F3N5O3S B2631503 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-26-1

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2631503
CAS RN: 1396865-26-1
M. Wt: 375.33
InChI Key: IKOVHCZPRFZWFI-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12F3N5O3S and its molecular weight is 375.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis Processes

Research demonstrates diverse methods for synthesizing compounds related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. For instance, a study by Talupur, Satheesh, and Chandrasekhar (2021) details the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. This complex process involved multiple steps of condensation and hydrolysis, starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol, leading to the synthesis of the final target molecules characterized by various spectroscopic methods (Talupur, Satheesh, & Chandrasekhar, 2021).

Microwave-Assisted Synthesis

A rapid microwave-assisted synthesis method was described by Hu, Wang, Zhou, and Xu (2011) for N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, showcasing the compound's bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. This method provides a quicker alternative to conventional synthesis techniques, emphasizing the compound's potential in various biological applications (Hu, Wang, Zhou, & Xu, 2011).

Crystal Structure and Properties

Crystal Structure Analysis

The study of crystal structures provides insights into the molecular arrangement and potential applications of these compounds. For instance, Prabhuswamy, Kumara, Pavithra, Kumar, and Lokanath (2016) synthesized and analyzed the crystal structure of a compound closely related to the target compound, providing valuable data on its molecular and crystal structure through X-ray diffraction studies (Prabhuswamy et al., 2016).

Structural Stability and Analysis

Zhong, Hu, Xia, Jiang, and Chen (2010) synthesized derivatives from diflunisal, confirming their structures and analyzing the packing stability through single-crystal X-ray diffraction. This research highlights the structural integrity and potential interactions within the compound's framework, shedding light on its stability and potential applications (Zhong et al., 2010).

Chemical Properties and Applications

Chemical Modifications and Applications

The modifications of the chemical structure can significantly impact the properties and applications of a compound. Liao, Chen, Li, Chen, Zhuang, Lin, and Huang (2013) explored the effects of substituents on the structural topologies and nonlinear optical properties of coordination networks derived from tetrazole-yl acylamide tectons. Such studies are crucial for tailoring the compound for specific applications, like in optical devices or materials science (Liao et al., 2013).

Energetic Materials and Thermal Properties

Compounds similar to the target compound have been investigated for their potential as energetic materials. Qin, Li, Zhang, and Zhang (2016) synthesized and characterized a nitrogen-rich energetic compound, analyzing its thermal stability, density, and detonation properties. Such research indicates the potential of related compounds in applications requiring high-energy materials or specific thermal properties (Qin, Li, Zhang, & Zhang, 2016).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O3S/c14-13(15,16)8-1-3-10(4-2-8)21-19-11(18-20-21)12(22)17-9-5-6-25(23,24)7-9/h1-4,9H,5-7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOVHCZPRFZWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

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